Chemoselectivity in Hydroformylation: 2,4,4-Trimethylpentanal as a Precursor to 3,5,5-Trimethylhexanal
2,4,4-Trimethylpentanal is a key substrate in hydroformylation reactions where it demonstrates nearly complete chemoselectivity. In contrast to other branched aldehydes that may yield complex product mixtures, the hydroformylation of 2,4,4-trimethyl-1-pentene using a high-nuclearity rhodium cluster catalyst [Rh12(CO)30]2− produces 3,5,5-trimethylhexanal with a chemoselectivity approaching 100% [1]. This level of selectivity is not achievable with many other aldehyde precursors, which typically produce significant amounts of byproducts like alkanes or alcohols.
| Evidence Dimension | Chemoselectivity to 3,5,5-trimethylhexanal |
|---|---|
| Target Compound Data | ~100% selectivity |
| Comparator Or Baseline | Typical hydroformylation reactions produce mixtures of aldehydes, alcohols, and alkanes; specific comparator data for alternative precursors not available |
| Quantified Difference | Approaches quantitative yield with only trace byproducts |
| Conditions | Hydroformylation of 2,4,4-trimethyl-1-pentene with H2/CO (20–120 atm) at 300–400 K using Na2[Rh12(CO)30] catalyst in tetrahydrofuran |
Why This Matters
This chemoselectivity ensures high process efficiency and reduces downstream purification costs when 3,5,5-trimethylhexanal is the desired product, directly impacting the economic viability of fragrance and pharmaceutical intermediate production.
- [1] Della Pergola, R., et al. (1997). Hydroformylation of 2,4,4-trimethyl-1-pentene catalyzed by the high nuclearity carbonyl cluster [Rh12(CO)30]2−. Journal of Molecular Catalysis A: Chemical, 115(2), 265-271. View Source
